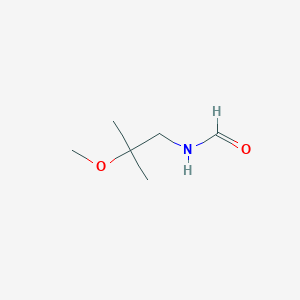
Methyl 2-amino-3-methylbutanoate
Vue d'ensemble
Description
Methyl 2-amino-3-methylbutanoate, also known as leucine methyl ester, is a non-proteinogenic amino acid derivative that has been studied extensively for its potential applications in scientific research. This compound is synthesized by reacting leucine with methanol, and it has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Aroma Compound Biosynthesis
Methyl 2-amino-3-methylbutanoate, as part of the 2-methylbutanoate ester family, plays a significant role in fruit aroma, particularly in apples. Research by Rowan et al. (1996) highlighted its importance in the aroma profile of Red Delicious and Granny Smith apples. Their study focused on the biosynthetic origins and interconversions of these esters, revealing notable differences in product distributions between apple cultivars (Rowan et al., 1996).
Biological Activity and Structural Analysis
Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety, which includes methyl 2-(2-bromo-3-methylbutanamido)pentanoate. They investigated the cytotoxicity, anti-inflammatory, and antibacterial activities of these compounds, finding low cytotoxicity and absence of significant biological activity at tested concentrations (Yancheva et al., 2015).
Synthesis and Resolution in Neurotransmitter Analogues
Duke et al. (2004) conducted research on the synthesis and resolution of 2-methyl analogues of GABA (γ-aminobutyric acid), a key inhibitory neurotransmitter. Their work involved creating analogues including 4-amino-2-methylbutanoic acid, derived from ethyl 2-methyl-4-phthalimidobutanoate (Duke et al., 2004).
Enantiomeric Ratios in Fermented Foods
Matheis et al. (2016) explored the conversion of amino acids into alcohols via the Ehrlich pathway, a key process in fermented foods. This study included the analysis of the enantiomeric distribution of 2-methylbutanoic acid, providing insights into the biosynthetic pathways in food fermentation (Matheis et al., 2016).
Propriétés
IUPAC Name |
methyl 2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMZBWPSKYISTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328373 | |
| Record name | DL-Valine methylester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6306-52-1, 18869-42-6 | |
| Record name | NSC197198 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Valine methylester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)